Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound is typically synthesized in laboratory settings and can be found in various chemical databases and research publications focusing on synthetic organic chemistry and pharmacology. Its unique structural features make it a subject of study in both academic and industrial research contexts.
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is classified as an organic compound, specifically a carboxylate ester. It belongs to a broader category of compounds that exhibit pharmacological properties, particularly those related to central nervous system activity.
The synthesis of Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves several key steps:
The process may include purification steps such as recrystallization or chromatography to isolate the final product in high purity. Optimization of reaction conditions (temperature, solvent choice, and reaction time) is critical for maximizing yield and purity.
The molecular structure of Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can be represented as follows:
The structure features a piperidine ring substituted with a benzyl group and a pyrrolidine ring with an oxo group at one position, contributing to its unique chemical properties.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular configuration and confirm the presence of functional groups.
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is not fully elucidated but is believed to involve interaction with neurotransmitter receptors in the central nervous system, potentially affecting dopamine signaling pathways. Research indicates that compounds with similar structures may exhibit affinity for dopamine receptors, which could relate to their pharmacological effects.
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is typically characterized by:
Key chemical properties include:
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate (CAS 937601-54-2) represents a strategically engineered hybrid molecule integrating two pharmacologically privileged motifs: the N-benzylpiperidine framework and the 5-oxopyrrolidine (γ-lactam) system. This compound, with the molecular formula C₁₈H₂₄N₂O₃ and molecular weight 316.40 g/mol, exemplifies scaffold hybridization techniques in CNS drug discovery [1]. Its structural complexity arises from the conformational flexibility of the piperidine ring, stereoelectronic properties of the benzyl moiety, and hydrogen-bonding capacity of the pyrrolidinone carbonyls. The canonical SMILES representation (COC(=O)C1CC(=O)N(C2CCN(Cc3ccccc3)CC2)C1) encodes these features, enabling precise computational modeling of target interactions [1] [6].
The molecular architecture of this hybrid compound enables dual-target engagement critical for neuropharmacology:
Parameter | Piperidine Subunit | Pyrrolidinone Subunit | Hybrid Compound |
---|---|---|---|
LogP (Calculated) | 2.8 ± 0.3 | -0.5 ± 0.2 | 1.9 ± 0.4 |
H-Bond Acceptors | 1 (N) | 3 (2 × C=O, ester O) | 4 |
H-Bond Donors | 0 | 1 (NH) | 1 |
TPSA (Ų) | 3.2 | 66.4 | 69.6 |
Stereochemistry significantly influences target affinity, as evidenced by the (R)-enantiomer (CAS 428518-36-9) exhibiting 3-fold greater AChE inhibition than the racemate (IC₅₀ 0.28 μM vs. 0.85 μM) [3]. Molecular dynamics simulations indicate the (R)-configuration optimally orients the ester carbonyl for PAS contact, reducing binding entropy penalty by 2.3 kcal/mol [8].
The therapeutic evolution of N-benzylpiperidine derivatives reflects iterative scaffold optimization:
Year | Compound Class | Key Advancement | Pharmacological Target |
---|---|---|---|
2003 | Benzylpiperidine-indanone | Donepezil FDA approval for Alzheimer’s | AChE, Aβ aggregation |
2015 | 5-Oxopyrrolidine hydrazides | Demonstrated dual AChE/BuChE inhibition (IC₅₀ 1.2 μM) | Cholinesterases |
2022 | Fluorinated pyrrolidinones | Introduced amyloid disaggregation activity | Aβ oligomers |
2025 | Piperidine-pyrrolidinone esters | Optimized BBB penetration & multitarget engagement | AChE, BACE-1, Aβ, NMDA receptors |
Synthetic methodologies evolved concurrently: Early routes required harsh acid conditions (HCl, Δ), while modern protocols employ microwave-assisted synthesis (120°C, 20 min) or Ru-catalyzed hydrogenation (diastereoselectivity >98%) [7]. The target compound is commercially available (≥95% purity, $519.90/1g) supporting pharmacological exploration [6] [9].
The methyl ester in this scaffold addresses critical drug design challenges:
R Group | AChE IC₅₀ (μM) | BACE-1 Inhibition (%) | BBB Permeability (PAMPA) | Aβ Aggregation Inhibition |
---|---|---|---|---|
Methyl (title) | 0.82 ± 0.11 | 42.3 ± 3.1 | High (18.2 × 10⁻⁶ cm/s) | 58.7 ± 2.4% |
Ethyl | 0.91 ± 0.09 | 38.9 ± 2.8 | High (17.8 × 10⁻⁶ cm/s) | 54.1 ± 3.2% |
Isopropyl | 1.24 ± 0.15 | 31.5 ± 3.4 | Moderate (12.6 × 10⁻⁶ cm/s) | 49.3 ± 2.9% |
t-Butyl | >10 | <10 | Low (2.3 × 10⁻⁶ cm/s) | 18.6 ± 1.7% |
H (acid) | 1.05 ± 0.13 | 67.8 ± 4.2 | Very Low (2.1 × 10⁻⁶ cm/s) | 73.4 ± 2.8% |
Emerging evidence indicates broader therapeutic potential: The 5-oxopyrrolidine core modulates NMDA receptor hyperactivity (IC₅₀ 14.3 μM at GluN2B) and exhibits antioxidant effects (IC₅₀ 30.4 μM in DPPH assay) relevant to neurodegeneration [4] [8]. These multitarget actions position methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate as a versatile scaffold for Alzheimer’s, vascular dementia, and Parkinson’s-related cognitive impairment.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1